2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate
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Overview
Description
“2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate” is a compound that incorporates a thiophene species . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are known for their varied biological and clinical applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M] + at m/z = 461 (6%), corresponding to the molecular formula (C 24 H 31 NO 6 S) .
Chemical Reactions Analysis
The chemical reactions involving this compound can include the reaction with different nucleophiles and electrophiles . For example, an enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, a related compound has a melting point of 134–135 °C .
Scientific Research Applications
Organic Semiconductors and Electronics
Thiophene derivatives, including our compound of interest, play a crucial role in organic electronics. Their unique π-conjugated structure allows them to act as semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Researchers have synthesized various thiophene-based materials for efficient charge transport and light emission in these devices .
Medicinal Chemistry and Pharmacology
Thiophene derivatives exhibit promising pharmacological properties:
- Anticancer Activity : Some thiophene-containing compounds demonstrate anticancer effects. Researchers have explored their potential as novel chemotherapeutic agents .
- Anti-Inflammatory Properties : Certain thiophenes possess anti-inflammatory activity, making them relevant for drug development .
- Antimicrobial Agents : Thiophene derivatives have been investigated for their antimicrobial properties, potentially aiding in the fight against infections .
- Antihypertensive Effects : Some thiophenes exhibit antihypertensive properties, which could contribute to cardiovascular health .
- Anti-Atherosclerotic Properties : Researchers have studied thiophenes as potential anti-atherosclerotic agents .
Corrosion Inhibitors
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .
Synthetic Chemistry and Heterocyclization
Thiophene synthesis involves several methods, including:
- Gewald Reaction : A condensation reaction leading to aminothiophene derivatives by combining sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) to form thiophenes .
Other Applications
Mechanism of Action
Future Directions
Thiophene-based analogs have been the subject of growing interest as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve the design and synthesis of new thiophene derivatives with enhanced biological activities.
properties
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)13-5-3-12(4-6-13)16-14(18)9-20-15(19)11-7-8-21-10-11/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBNYBOHMIXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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